2-Chloro-6-hydroxybenzothioamide
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Overview
Description
2-Chloro-6-hydroxybenzothioamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydroxybenzothioamide typically involves the chlorination of 2-aminobenzothiazole. One common method includes the reaction of 2-aminobenzothiazole with thionyl chloride in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-hydroxybenzothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Formation of 2-chloro-6-hydroxybenzothiazole.
Reduction: Formation of 2-chloro-6-aminobenzothioamide.
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-hydroxybenzothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-hydroxybenzothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. The compound may also inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-Chloro-6-hydroxybenzothioamide.
2-Mercaptobenzothiazole: Another benzothiazole derivative with similar chemical properties.
6-Chlorosalicylaldehyde: Shares structural similarities but differs in functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorine and hydroxyl groups make it versatile for various chemical transformations and applications in medicinal chemistry .
Properties
Molecular Formula |
C7H6ClNOS |
---|---|
Molecular Weight |
187.65 g/mol |
IUPAC Name |
2-chloro-6-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C7H6ClNOS/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,(H2,9,11) |
InChI Key |
IOBBSKUKQNAXBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=S)N)O |
Origin of Product |
United States |
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